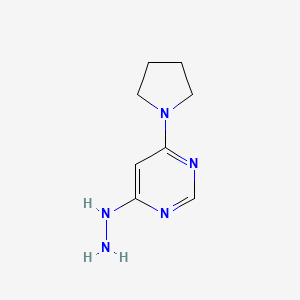![molecular formula C24H15NS B13979769 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole is an organic compound that has garnered significant interest in the field of organic electronics and materials science. This compound is characterized by the presence of a dibenzo[b,d]thiophene moiety attached to a carbazole unit, which imparts unique electronic and photophysical properties. These properties make it a valuable candidate for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a dibenzo[b,d]thiophene boronic acid derivative is coupled with a halogenated carbazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of hydrogenated derivatives .
Aplicaciones Científicas De Investigación
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Industry: Employed in the development of advanced materials for optoelectronic devices such as OLEDs and OFETs.
Mecanismo De Acción
The mechanism of action of 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole in optoelectronic applications involves its ability to transport charge and emit light. The compound’s unique electronic structure allows it to participate in efficient charge transfer processes, making it suitable for use in OLEDs and OFETs. The molecular targets and pathways involved include the interaction with electron and hole transport layers in these devices .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole
- 2-(Dibenzo[b,d]thiophen-4-yl)-9H-carbazole
- 2-(Dibenzo[b,d]thiophen-6-yl)-9H-carbazole
Uniqueness
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole stands out due to its specific electronic and photophysical properties, which are influenced by the position of the dibenzo[b,d]thiophene moiety. This positional variation can significantly impact the compound’s performance in optoelectronic applications, making it a unique and valuable material for research and development .
Propiedades
Fórmula molecular |
C24H15NS |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
3-dibenzothiophen-2-yl-9H-carbazole |
InChI |
InChI=1S/C24H15NS/c1-3-7-21-17(5-1)19-13-15(9-11-22(19)25-21)16-10-12-24-20(14-16)18-6-2-4-8-23(18)26-24/h1-14,25H |
Clave InChI |
FPBCXDCBMOYGAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=CC5=C(C=C4)SC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}hexadecanamide](/img/structure/B13979724.png)


![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)

![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)
![1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole](/img/structure/B13979757.png)



